molecular formula C10H9BrINO4 B8292715 Methyl 4-acetylamino-5-bromo-3-iodosalicylate

Methyl 4-acetylamino-5-bromo-3-iodosalicylate

Cat. No.: B8292715
M. Wt: 413.99 g/mol
InChI Key: GFTIVAMVVQKLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetylamino-5-bromo-3-iodosalicylate is a useful research compound. Its molecular formula is C10H9BrINO4 and its molecular weight is 413.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrINO4

Molecular Weight

413.99 g/mol

IUPAC Name

methyl 4-acetamido-5-bromo-2-hydroxy-3-iodobenzoate

InChI

InChI=1S/C10H9BrINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14)

InChI Key

GFTIVAMVVQKLKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-acetylamino-5-bromosalicylate (I-249) (576 mg, 2.0 mmol) was dissolved in a mixed liquid of methylene chloride (20 ml) and methanol (10 ml), then benzyltrimethylammonium dichloroiodate (835 mg, 2.4 mmol) and sodium bicarbonate (1.1 g, 13.0 mmol) were added, followed by stirring at room temperature for 30 hours. The reaction liquid was filtered, the filtrate was concentrated under reduced pressure, then saturated ammonium chloride water was added to the residue, followed by extraction twice with chloroform, then the organic layer was washed with saturated sodium thiosulfate water, and dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with chloroform/methanol (50:1) gave the entitled compound (889 mg, quant.) as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
835 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

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